molecular formula C19H17N3O2 B4502904 N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B4502904
M. Wt: 319.4 g/mol
InChI Key: JAQQZOPRRAVWAE-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that features both an indole and an isoindoline moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized by the reduction of phthalimide using lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The indole and isoindoline moieties are then coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles such as bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of N-(1H-indol-6-yl)-3-(1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)propanamide.

    Substitution: Formation of 3-bromoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Similar structure but with the indole moiety at the 3-position.

    N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with an additional carbon in the propanamide chain.

Uniqueness

N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(1H-indol-6-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(21-15-6-5-13-7-9-20-17(13)11-15)8-10-22-12-14-3-1-2-4-16(14)19(22)24/h1-7,9,11,20H,8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQZOPRRAVWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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